Methyldopa, chemically known as L-α-Methyl-3,4-dihydroxyphenylalanine, is an organic compound belonging to the class of amino acids. [] It is a synthetic analog of L-3,4-dihydroxyphenylalanine (L-DOPA), a naturally occurring amino acid and precursor to dopamine. [] Methyldopa is primarily known for its use as an antihypertensive agent but has also been a valuable tool in scientific research for studying various biological processes related to the sympathetic nervous system and catecholamine metabolism. []
Related Compounds
α-Methyldopa Sesquihydrate
Relevance: α-Methyldopa sesquihydrate is the hydrated form of α-methyldopa, the target compound. It shares the same pharmacological properties and mechanism of action as α-methyldopa. The only difference lies in the presence of water molecules in the crystal structure of the sesquihydrate form. []
α-Methylnorepinephrine
Compound Description: α-Methylnorepinephrine is a metabolite of α-methyldopa and is considered its primary active metabolite responsible for its antihypertensive effect. [, ] This compound acts as a false neurotransmitter, primarily activating central α2-adrenergic receptors in the brainstem, which in turn reduces sympathetic outflow and lowers blood pressure. [, , ]
Relevance: α-Methylnorepinephrine is directly derived from α-methyldopa within the body and plays a crucial role in its pharmacological action. [] Its structural similarity to norepinephrine allows it to interact with adrenergic receptors, albeit with different affinities and intrinsic activities, contributing to α-methyldopa's overall effect.
3-O-Methylmethyldopa
Compound Description: 3-O-Methylmethyldopa is a contaminant sometimes found in α-methyldopa preparations. [] Its presence is undesirable as it may contribute to unintended side effects.
Levodopa
Compound Description: Levodopa (chemical name L-3,4-dihydroxyphenylalanine), also known as L-DOPA, is a precursor to dopamine, norepinephrine, and epinephrine and is primarily used in the treatment of Parkinson's disease. [] It is metabolized to dopamine in the brain, supplementing the depleted dopamine levels characteristic of the disease.
3-Methoxytyramine (3-MT)
Compound Description: 3-Methoxytyramine is a metabolite of dopamine formed through the action of catechol-O-methyltransferase (COMT). [] It is further metabolized to homovanillic acid.
Relevance: While not directly derived from α-methyldopa, the observation of increased 3-methoxytyramine excretion during α-methyldopa therapy suggests potential interactions with dopamine metabolism. [] This might be attributed to the structural similarities between α-methyldopa and levodopa, potentially impacting shared metabolic pathways.
Dopamine
Compound Description: Dopamine is a neurotransmitter that plays a crucial role in various brain functions, including motor control, reward, and motivation. [] It is synthesized from L-DOPA and is implicated in Parkinson's disease.
Relevance: Dopamine's metabolic pathway intersects with those of both α-methyldopa and levodopa. [] The ability of α-methyldopa to potentially influence dopamine levels, as suggested by the changes in 3-methoxytyramine excretion, highlights its potential impact on dopaminergic systems. []
α-Methyldopamine
Compound Description: α-Methyldopamine is a metabolite of α-methyldopa and is found to have a low potency at alpha-1, alpha-2, and beta-adrenergic receptors. [] This suggests its minimal contribution to α-methyldopa's hypotensive effect.
Relevance: As a direct metabolite of α-methyldopa, its low activity at various adrenergic receptors suggests it might not be the primary mediator of the drug's pharmacological action. [] Nonetheless, its presence further illustrates the complex metabolic fate of α-methyldopa within the body.
(-)-erythro-α-Methylnorepinephrine
Compound Description: (-)-erythro-α-Methylnorepinephrine is an enantiomer of α-methylnorepinephrine and exhibits high affinity for alpha-2 receptors, suggesting its potential role in mediating α-methyldopa's hypotensive effects. []
Relevance: This specific enantiomer's potent interaction with alpha-2 receptors reinforces the understanding that α-methyldopa exerts its antihypertensive action by influencing adrenergic pathways within the central nervous system. []
(-)-erythro-α-Methylepinephrine
Compound Description: (-)-erythro-α-Methylepinephrine is an enantiomer of α-methylepinephrine and demonstrates high affinity for both alpha-2 and beta-receptors. [] Its potent interaction with beta-2 receptors on human lymphocytes suggests potential involvement in the overall effects of α-methyldopa. []
Relevance: This enantiomer's interaction with both alpha-2 and beta-receptors underscores the complexity of α-methyldopa's pharmacological profile. [] It suggests that the drug's effects might not be solely attributable to alpha-2 receptor agonism but could involve modulation of beta-receptor activity as well.
Norepinephrine
Compound Description: Norepinephrine is both a hormone and a neurotransmitter. It plays a critical role in the body's fight-or-flight response, increasing heart rate, blood pressure, and blood sugar levels. []
Relevance: α-Methyldopa's primary active metabolite, α-methylnorepinephrine, acts as a "false transmitter" by replacing norepinephrine in sympathetic neurons, leading to a reduction in sympathetic outflow and blood pressure. [, ]
Epinephrine
Compound Description: Epinephrine, also known as adrenaline, is a hormone and neurotransmitter involved in the body's stress response, similar to norepinephrine. It increases heart rate, blood pressure, and helps open up airways in the lungs. []
Relevance: While not directly derived from α-methyldopa, epinephrine is structurally similar to norepinephrine and α-methylnorepinephrine. [, ] α-methyldopa's impact on norepinephrine release and signaling can indirectly influence the effects of epinephrine, particularly in the context of blood pressure regulation.
Metaraminol
Compound Description: Metaraminol is a sympathomimetic drug that acts primarily as an alpha-adrenergic receptor agonist. [] It is used to treat low blood pressure, particularly in the setting of anesthesia or other medical conditions.
Relevance: Metaraminol is mentioned alongside α-methyldopa in studies investigating their ability to restore the effects of tyramine in reserpine-treated animals. [] While their mechanisms of action differ, both compounds can influence adrenergic signaling.
α-Methyl-m-Tyrosine
Compound Description: α-Methyl-m-Tyrosine is an inhibitor of tyrosine hydroxylase, an enzyme involved in the synthesis of dopamine and norepinephrine. []
Relevance: This compound is included in studies investigating the ability of α-methyldopa and its derivatives to restore tyramine responses in reserpine-treated animals. [] Although it inhibits catecholamine synthesis, its inclusion helps to dissect the specific actions of different α-methylated compounds on adrenergic pathways.
α-Methyl-p-Tyrosine
Compound Description: α-Methyl-p-Tyrosine is another inhibitor of tyrosine hydroxylase, similar to α-methyl-m-tyrosine. It disrupts catecholamine synthesis and is used experimentally to study the role of dopamine and norepinephrine in various physiological processes. []
Relevance: Similar to α-methyl-m-tyrosine, this compound helps to differentiate the actions of various α-methylated compounds on adrenergic pathways, providing insights into the specificity of their effects. []
Homovanillic Acid (HVA)
Compound Description: Homovanillic acid is a major metabolite of dopamine and is often used as a marker for dopamine activity in the brain. [] Its levels in cerebrospinal fluid or urine can reflect changes in dopaminergic neurotransmission.
Relevance: The presence of homovanillic acid as a metabolite of both levodopa and α-methyldopa highlights the interconnection between these compounds' metabolic pathways. []
Vanilmandelic Acid (VMA)
Compound Description: Vanilmandelic acid is a metabolite of norepinephrine and epinephrine and is used as a biomarker for certain tumors, such as pheochromocytoma. []
Relevance: The paradoxical increase in vanilmandelic acid excretion observed during α-methyldopa administration, despite its known antihypertensive effect, underscores the complex interplay between the drug and catecholamine metabolism. []
Vanillacetic Acid (VLA)
Compound Description: Vanillacetic acid is a metabolite of 3-O-methyldopa and is primarily formed through transamination. [] The proportion of α-methyldopa excreted as vanillacetic acid appears to increase with increasing α-methyldopa dosage, suggesting potential enzyme induction. []
Relevance: Vanillacetic acid is a major metabolite of α-methyldopa, formed via a different pathway than the catecholamines. [] Its formation and excretion provide insights into the drug's pharmacokinetic profile and potential for drug interactions.
Ceramide
Compound Description: Ceramide is a lipid molecule that acts as a signaling molecule involved in various cellular processes, including apoptosis, cell growth, and differentiation. [] It can be generated in response to stress and plays a role in programmed cell death.
Relevance: Methyldopa has been shown to stimulate ceramide formation in erythrocytes, which contributes to eryptosis, a form of programmed cell death in red blood cells. []
Overview
Alpha-Methyldopa sesquihydrate is a pharmaceutical compound derived from alpha-methyldopa, a centrally acting antihypertensive agent. It is primarily utilized in the management of hypertension, particularly in specific populations such as pregnant women. The compound is known for its prodrug properties, requiring biotransformation to exert therapeutic effects. The sesquihydrate form indicates that it contains three molecules of water for every two molecules of alpha-methyldopa.
Source and Classification
Alpha-Methyldopa sesquihydrate is classified under the category of sympatholytic agents, specifically acting as an alpha-2 adrenergic agonist. It is recognized for its role in reducing sympathetic outflow, thereby lowering blood pressure. The compound can be synthesized or obtained commercially, with its pure form often exceeding 99% purity.
Synthesis Analysis
Methods and Technical Details
Alpha-Methyldopa can be synthesized through various methods, including:
Resolution of Racemic Mixture: This involves separating the active L-isomer from the inactive D-isomer using recrystallization techniques.
Chiral Synthesis: Utilizing optically active starting materials to produce the desired isomer.
Ion Exchange Techniques: Converting one salt form of alpha-methyldopa to another through reactions with appropriate acids or bases.
The synthesis process typically requires solvents and can involve multiple steps to ensure the desired purity and yield.
Molecular Structure Analysis
Structure and Data
The chemical formula for alpha-methyldopa sesquihydrate is C20H32N2O11, with a molecular weight averaging approximately 476.48 g/mol. Its structural representation includes:
This indicates the presence of multiple functional groups, including hydroxyl groups and amino groups, which contribute to its biological activity.
Chemical Reactions Analysis
Reactions and Technical Details
Alpha-Methyldopa undergoes various chemical reactions, particularly during its metabolic conversion in the body. Key reactions include:
Decarboxylation: The conversion of alpha-methyldopa into its active metabolite, alpha-methylnorepinephrine, via aromatic L-amino acid decarboxylase.
Sulfation: The formation of sulfate conjugates in the liver, which are important for its pharmacokinetics and elimination.
These reactions are crucial for the therapeutic efficacy of alpha-methyldopa as they ultimately influence its bioavailability and action.
Mechanism of Action
Process and Data
The primary mechanism by which alpha-methyldopa exerts its antihypertensive effects involves:
Agonistic Activity on Alpha-2 Adrenergic Receptors: This leads to reduced sympathetic outflow from the central nervous system.
Inhibition of Norepinephrine Release: By stimulating presynaptic alpha-2 receptors in the brainstem, it decreases vasoconstrictor signals to peripheral tissues.
Metabolic Conversion: Alpha-methyldopa is converted to alpha-methylnorepinephrine, which acts similarly to norepinephrine but with a reduced effect on blood pressure regulation.
These actions collectively contribute to lowering systemic vascular resistance and blood pressure.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Alpha-Methyldopa sesquihydrate exhibits several notable physical and chemical properties:
Solubility: Water solubility is reported at approximately 2.26 mg/mL.
Melting Point: The melting point varies with hydration levels but typically falls within a range conducive to pharmaceutical formulation.
pKa Values: The strongest acidic pKa is around 1.73, while the strongest basic pKa is approximately 9.85.
These properties are essential for understanding its behavior in pharmaceutical formulations and biological systems.
Applications
Scientific Uses
Alpha-Methyldopa sesquihydrate is primarily utilized in clinical settings for managing hypertension. Its applications include:
Antihypertensive Therapy: Particularly beneficial for pregnant women due to its safety profile.
Research Studies: Investigated for potential effects on neuropharmacology due to its action on adrenergic receptors.
Formulation Development: Used in studies aimed at improving oral bioavailability through various formulation strategies.
31.7 [ug/mL] (The mean of the results at pH 7.4) 1 to 10 mg/mL at 73 °F (NTP, 1992) Sol in water @ 25 °C: approx 10 mg/ml /D-form/ Sol in water @ 25 °C: approx 18 mg/ml /DL-form/ In water @ 25 °C: about 10 mg/ml; practically insol in common org solvents; sol in dil mineral acids Soluble in isopropanol, ethanol, and water. 10mg/mL at 25 °C
Synonyms
Aldomet alpha Methyl L Dopa alpha Methyldopa alpha-Methyl-L-Dopa alpha-Methyldopa Alphamethyldopa Apo Methyldopa Apo-Methyldopa Dopamet Dopegit Dopegyt Dopergit Hydopa Meldopa Methyldopa Methyldopate Nu Medopa Nu-Medopa Sembrina
Canonical SMILES
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N
Isomeric SMILES
C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Methyl dopa appears as colorless or almost colorless crystals or white to yellowish-white fine powder. Almost tasteless. In the sesquihydrate form. pH (saturated aqueous solution) about 5.0. (NTP, 1992) Alpha-methyl-L-dopa is a derivative of L-tyrosine having a methyl group at the alpha-position and an additional hydroxy group at the 3-position on the phenyl ring. It has a role as a hapten, an antihypertensive agent, an alpha-adrenergic agonist, a peripheral nervous system drug and a sympatholytic agent. It is a L-tyrosine derivative and a non-proteinogenic L-alpha-amino acid. Methyldopa, or α-methyldopa, is a centrally acting sympatholytic agent and an antihypertensive agent. It is an analog of DOPA (3,4‐hydroxyphenylanine), and it is a prodrug, meaning that the drug requires biotransformation to an active metabolite for therapeutic effects. Methyldopa works by binding to alpha(α)-2 adrenergic receptors as an agonist, leading to the inhibition of adrenergic neuronal outflow and reduction of vasoconstrictor adrenergic signals. Methyldopa exists in two isomers D-α-methyldopa and L-α-methyldopa, which is the active form. First introduced in 1960 as an antihypertensive agent, methyldopa was considered to be useful in certain patient populations, such as pregnant women and patients with renal insufficiency. Since then, methyldopa was largely replaced by newer, better-tolerated antihypertensive agents; however, it is still used as monotherapy or in combination with [hydrochlorothiazide]. Methyldopa is also available as intravenous injection, which is used to manage hypertension when oral therapy is unfeasible and to treat hypertensive crisis. Methyldopa anhydrous is a Central alpha-2 Adrenergic Agonist. The mechanism of action of methyldopa anhydrous is as an Adrenergic alpha2-Agonist. Methyldopa (alpha-methyldopa or α-methyldopa) is a centrally active sympatholytic agent that has been used for more than 50 years for the treatment of hypertension. Methyldopa has been clearly linked to instances of acute and chronic liver injury that can be severe and even fatal. Methyldopa is a phenylalanine derivative and an aromatic amino acid decarboxylase inhibitor with antihypertensive activity. Methyldopa is a prodrug and is metabolized in the central nervous system. The antihypertensive action of methyldopa seems to be attributable to its conversion into alpha-methylnorepinephrine, which is a potent alpha-2 adrenergic agonist that binds to and stimulates potent central inhibitory alpha-2 adrenergic receptors. This results in a decrease in sympathetic outflow and decreased blood pressure. Methyldopa or alpha-methyldopa (brand names Aldomet, Apo-Methyldopa, Dopamet, Novomedopa) is a centrally-acting adrenergic antihypertensive medication. Its use is now deprecated following introduction of alternative safer classes of agents. However it continues to have a role in otherwise difficult to treat hypertension and gestational hypertension (formerly known as pregnancy-induced hypertension). Methyldopa is an aromatic-amino-acid decarboxylase inhibitor in animals and in man. Only methyldopa, the L-isomer of alpha-methyldopa, has the ability to inhibit dopa decarboxylase and to deplete animal tissues of norepinephrine. In man the antihypertensive activity appears to be due solely to the L-isomer. About twice the dose of the racemate (DL-alpha-methyldopa) is required for equal antihypertensive effect. Methyldopa has no direct effect on cardiac function and usually does not reduce glomerular filtration rate, renal blood flow, or filtration fraction. Cardiac output usually is maintained without cardiac acceleration. In some patients the heart rate is slowed. Normal or elevated plasma renin activity may decrease in the course of methyldopa therapy. Methyldopa reduces both supine and standing blood pressure. Methyldopa usually produces highly effective lowering of the supine pressure with infrequent symptomatic postural hypotension. Exercise hypotension and diurnal blood pressure variations rarely occur. Methyldopa, in its active metabolite form, is a central alpha-2 receptor agonist. Using methyldopa leads to alpha-2 receptor-negative feedback to sympathetic nervous system (SNS) (centrally and peripherally), allowing peripheral sympathetic nervous system tone to decrease. Such activity leads to a decrease in total peripheral resistance (TPR) and cardiac output. When introduced it was a mainstay of antihypertensive therapy, but its use has declined, with increased use of other safer classes of agents. One of its important present-day uses is in the management of pregnancy-induced hypertension, as it is relatively safe in pregnancy compared to other antihypertensive drugs (Wikipedia). An alpha-2 adrenergic agonist that has both central and peripheral nervous system effects. Its primary clinical use is as an antihypertensive agent.
Potent, selective, competitive P2Y1 antagonist (Ki = 100 nM). Inhibits ATP induced glutamate release in vitro and inhibits ADP ability to evoke platelet shape change and aggregation. MRS2179 is a competitive P2Y1 receptor antagonist (Kb = 100 nM) with no appreciable activity at P2Y2, P2Y4, or P2Y6 at concentrations up to 30 µM, or at P2Y12 and P2Y13. It inhibits ADP-induced platelet shape change and aggregation (pA2 = 6.55) in vitro and prolongs bleeding time in rats and mice compared to controls.
MRS1706 is a selective adenosine A2B receptor inverse agonist with Ki values of 1.39, 157, 112, and 230 nM for human A2B, A1, A2A, and A3 receptors, respectively.
MRS2279 is a selective and competitive antagonist of the P2Y1 receptor (Ki = 2.5 nM; IC50 = 51.6 nM). MRS2279 potently inhibits ADP-induced aggregation of human blood platelets in vitro (pKB = 8.05).